molecular formula C18H22ClNO B14932292 N-(Adamantan-1-YL)-2-(4-chlorophenyl)acetamide

N-(Adamantan-1-YL)-2-(4-chlorophenyl)acetamide

Katalognummer: B14932292
Molekulargewicht: 303.8 g/mol
InChI-Schlüssel: UOSVJHJBTUIIBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Adamantan-1-YL)-2-(4-chlorophenyl)acetamide: is a chemical compound that features an adamantane moiety and a chlorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(Adamantan-1-YL)-2-(4-chlorophenyl)acetamide typically involves the reaction of adamantane derivatives with chlorophenyl acetamide under specific conditions. One common method involves the use of adamantane-1-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 4-chlorophenylamine to form the desired acetamide compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

N-(Adamantan-1-YL)-2-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-(Adamantan-1-YL)-2-(4-chlorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with unique properties

Wirkmechanismus

The mechanism of action of N-(Adamantan-1-YL)-2-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to enhance the stability and bioavailability of compounds. The chlorophenyl group can interact with various biological receptors, potentially leading to therapeutic effects. The exact pathways and molecular targets may vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

N-(Adamantan-1-YL)-2-(4-chlorophenyl)acetamide can be compared with other similar compounds, such as:

    N-(Adamantan-1-YL)-2-(4-methylphenyl)acetamide: Similar structure but with a methyl group instead of a chlorine atom.

    N-(Adamantan-1-YL)-2-(4-fluorophenyl)acetamide: Contains a fluorine atom instead of chlorine.

    N-(Adamantan-1-YL)-2-(4-bromophenyl)acetamide: Features a bromine atom in place of chlorine.

These compounds share structural similarities but may exhibit different chemical and biological properties due to the varying substituents on the phenyl ring.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Eigenschaften

Molekularformel

C18H22ClNO

Molekulargewicht

303.8 g/mol

IUPAC-Name

N-(1-adamantyl)-2-(4-chlorophenyl)acetamide

InChI

InChI=1S/C18H22ClNO/c19-16-3-1-12(2-4-16)8-17(21)20-18-9-13-5-14(10-18)7-15(6-13)11-18/h1-4,13-15H,5-11H2,(H,20,21)

InChI-Schlüssel

UOSVJHJBTUIIBM-UHFFFAOYSA-N

Kanonische SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)CC4=CC=C(C=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.